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Introduction to TRAP-seq
Translating Ribosome Affinity Purification followed by RNA sequencing (TRAP-seq) is a

powerful technique used to isolate and sequence messenger RNA (mRNA) transcripts that are

actively being translated within a specific cell type in a complex tissue.[1][2][3][4] This method

relies on the expression of an epitope-tagged ribosomal protein in the cells of interest.[1][2] By

immunoprecipitating these tagged ribosomes, researchers can capture the associated mRNAs,

providing a snapshot of the "translatome" of that particular cell type.[1][3][5] This approach is

particularly valuable for understanding the molecular basis of cellular function and disease, as

it focuses on the subset of genes that are not just transcribed but are also actively being

translated into proteins. TRAP-seq has been successfully applied in various organisms,

including mice and Drosophila, to study cell-type-specific gene expression.[2]

Experimental Protocol: Translating Ribosome
Affinity Purification (TRAP)
This protocol provides a step-by-step guide for performing TRAP from tissue samples.
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Reagents and Buffers
Lysis Buffer: 20 mM HEPES-KOH (pH 7.4), 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 100

µg/mL cycloheximide, 1% NP-40, EDTA-free protease inhibitors, and RNase inhibitors.[2][6]

Low-salt Wash Buffer: 20 mM HEPES-KOH (pH 7.4), 150 mM KCl, 10 mM MgCl₂, 1% NP-

40, 0.5 mM DTT, and 100 µg/mL cycloheximide.[6]

High-salt Wash Buffer: 20 mM HEPES-KOH (pH 7.4), 350 mM KCl, 10 mM MgCl₂, 1% NP-

40, 0.5 mM DTT, and 100 µg/mL cycloheximide.[6]

Magnetic Beads: Protein G Dynabeads.

Antibodies: Anti-GFP monoclonal antibodies.[6]

RNA Purification Kit: (e.g., Qiagen RNeasy)

TRAP Procedure
Tissue Homogenization: Homogenize freshly dissected tissue in ice-cold Lysis Buffer.[2][6]

Centrifugation: Centrifuge the homogenate to pellet nuclei and cellular debris.[6]

Lysate Clarification: Transfer the supernatant to a new tube and centrifuge again to pellet

mitochondria.[6]

Immunoprecipitation:

Pre-incubate magnetic beads with anti-GFP antibodies.[6]

Add the antibody-coated beads to the cleared lysate and incubate with gentle rotation at

4°C to allow for the capture of tagged ribosomes.[6][7]

Washing:

Use a magnetic rack to pellet the beads and discard the supernatant.[6]

Wash the beads multiple times with Low-salt Wash Buffer, followed by washes with High-

salt Wash Buffer.[6] These washing steps are crucial for reducing non-specific binding.
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RNA Elution and Purification:

Elute the RNA from the beads using the buffer provided in your RNA purification kit (e.g.,

Buffer RLT).[6]

Purify the RNA from the eluate following the manufacturer's instructions.

TRAP-seq Data Analysis Pipeline
The analysis of TRAP-seq data follows a similar workflow to standard RNA-seq data analysis,

with a focus on identifying differentially translated genes.[8]

Quality Control of Raw Sequencing Reads
The first step in the analysis pipeline is to assess the quality of the raw sequencing data. This is

typically done using tools like FastQC. Key metrics to evaluate include:

Per base sequence quality: A measure of the confidence of each base call.

Per sequence quality scores: The average quality score across each read.

GC content: The percentage of Guanine and Cytosine bases. Deviations can indicate

contamination.

Adapter content: The presence of sequencing adapters that need to be removed.

Read Trimming and Filtering
Based on the quality control report, low-quality reads and adapter sequences are removed

using tools such as Trimmomatic or fastp.[8] This step is essential for improving the accuracy of

the downstream analysis.

Alignment to a Reference Genome
The cleaned reads are then aligned to a reference genome. Splicing-aware aligners like STAR

are commonly used for this purpose.[8] The output of this step is typically a BAM (Binary

Alignment Map) file, which contains the mapping information for each read.
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Quantification of Gene Expression
After alignment, the number of reads mapping to each gene is counted. Tools like

featureCounts or HTSeq-count are used for this step.[8] The output is a count matrix, where

rows represent genes and columns represent samples.

Data Normalization
Normalization is a critical step to adjust for differences in sequencing depth and gene length

between samples.[9][10] Common normalization methods include:

Counts Per Million (CPM): Normalizes for sequencing depth.

Transcripts Per Million (TPM): Normalizes for both sequencing depth and gene length.[8][9]

DESeq2 size factor normalization: A robust method used by the DESeq2 package.

Differential Translation Analysis
The primary goal of many TRAP-seq experiments is to identify genes that are differentially

translated between different conditions. The statistical analysis to identify these genes is

performed using packages like DESeq2 or edgeR.[8] These tools model the raw count data

and perform hypothesis testing to identify genes with statistically significant changes in

translation.

Table 1: Example of a Differentially Translated Genes Table

Gene ID log2FoldChange p-value
Adjusted p-value
(FDR)

GeneA 2.58 1.2e-08 3.5e-07

GeneB -1.75 5.6e-06 8.2e-05

GeneC 1.92 3.4e-05 4.1e-04

GeneD -2.10 9.8e-05 9.9e-04

Gene Set Enrichment and Pathway Analysis
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To gain biological insights from the list of differentially translated genes, gene set enrichment

analysis (GSEA) and pathway analysis are performed. These analyses help to identify

biological processes, molecular functions, and signaling pathways that are over-represented in

the list of differentially translated genes.[11][12] Commonly used tools for this purpose include

DAVID, clusterProfiler, and GSEA.[11][13]

Table 2: Example of Enriched Gene Ontology (GO) Terms

GO Term Description p-value Adjusted p-value

GO:0006412 Translation 1.5e-12 4.2e-10

GO:0043037 Ribosome biogenesis 3.8e-09 5.3e-07

GO:0003735
Structural constituent

of ribosome
2.1e-08 2.5e-06

GO:0006614

SRP-dependent

cotranslational protein

targeting to

membrane

7.4e-07 7.9e-05
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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